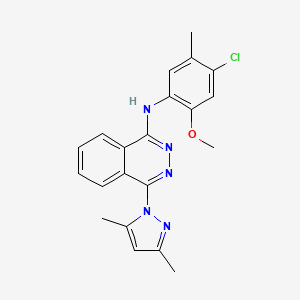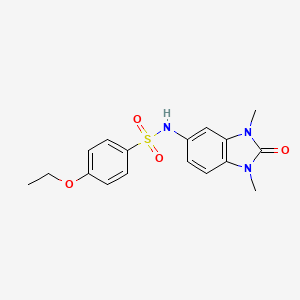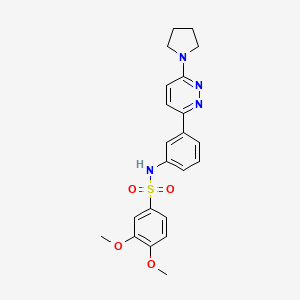![molecular formula C17H20N2O5S2 B11263438 Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11263438.png)
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a piperazine moiety, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 4-methoxyphenylpiperazine with a suitable sulfonyl chloride under basic conditions.
Coupling with Thiophene-2-carboxylate: The resulting piperazine derivative is then coupled with thiophene-2-carboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methylation: The final step involves methylation of the carboxylate group using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Pharmacology: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: This compound features a similar piperazine and thiophene structure but with different functional groups.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine moiety and methoxyphenyl group, but with a triazole ring instead of a thiophene ring.
Uniqueness
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H20N2O5S2 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H20N2O5S2/c1-23-14-5-3-13(4-6-14)18-8-10-19(11-9-18)26(21,22)15-7-12-25-16(15)17(20)24-2/h3-7,12H,8-11H2,1-2H3 |
Clave InChI |
JHPIMUVWAYQFJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B11263362.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(4-fluorophenyl)piperazine-1-carbodithioate](/img/structure/B11263370.png)
![4-(3,4-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-10-methyl-3-oxo-2H,3H,4H,5H,10H-[1,4]thiazepino[7,6-B]indole-5-carboxamide](/img/structure/B11263387.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B11263388.png)

![2-(3,4-dimethoxyphenyl)-3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1-methylimidazolidin-4-one](/img/structure/B11263394.png)
![1-(3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11263396.png)
![3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B11263397.png)

![Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11263402.png)
![N-(2-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11263408.png)
![1-{6-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11263426.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11263430.png)
